molecular formula C10H10BrNaO4S B12860224 sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate

sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate

Cat. No.: B12860224
M. Wt: 329.14 g/mol
InChI Key: UZLJRVOPIWJNLE-UHFFFAOYSA-M
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Description

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonate group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate typically involves the bromination of 2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 6-bromo-2-oxo-3,4-dihydro-1H-naphthalene-2-sulfonate.

    Reduction: Formation of 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sodium diphenylamine-4-sulfonate: Another sulfonate derivative with different substituents on the aromatic ring.

    3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: A quinoline derivative with similar structural features.

Uniqueness

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrNaO4S

Molecular Weight

329.14 g/mol

IUPAC Name

sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate

InChI

InChI=1S/C10H11BrO4S.Na/c11-9-2-1-8-6-10(12,16(13,14)15)4-3-7(8)5-9;/h1-2,5,12H,3-4,6H2,(H,13,14,15);/q;+1/p-1

InChI Key

UZLJRVOPIWJNLE-UHFFFAOYSA-M

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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